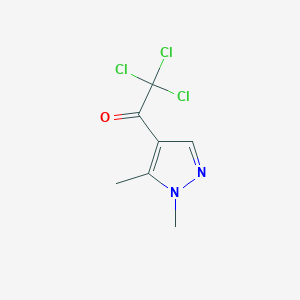
2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Overview
Description
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, also known as Trichloroethylpyrazolone, is an organic compound with a broad range of applications. It is a colorless solid with a molecular formula of C7H7Cl3NO, and a molecular weight of 220.47 g/mol. It is a versatile reagent with a wide variety of uses in scientific research, including synthesis, reaction mechanisms, and drug development. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
- Substituted Pyrazole Derivatives: The molecular structures of substituted pyrazole derivatives, including compounds similar to 2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, exhibit nonplanar configurations. These structures form dihedral angles varying significantly, contributing to their unique chemical properties. Their crystal structures showcase interesting intermolecular interactions like C-H...O, C-H...π, π-π, and unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).
Synthesis and Structural Analysis
- Synthesis of Novel Derivatives: Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, related to the core structure of this compound, have been synthesized and structurally analyzed. These compounds exhibit potential fungicidal activity (Liu et al., 2012).
- Innovative Synthesis Methods: A general route for synthesizing phosphorus compounds containing trichloromethyl groups demonstrates the versatility of compounds similar to 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone in chemical synthesis (Kalantari et al., 2006).
Antimicrobial and Fungicidal Properties
- Antimicrobial Agents: Synthesized pyrazole derivatives containing a structure similar to this compound have shown significant antibacterial activity against various strains of bacteria (Raju et al., 2016).
Applications in Metal Ion Extraction
- Copper (II) Ion Extraction: The compound 2,2,2-trichloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, closely related to the targeted compound, has been used in studies for the efficient extraction of Cu (II) ions from aqueous media (Chukwu et al., 2016).
properties
IUPAC Name |
2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZOFCYRIIKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



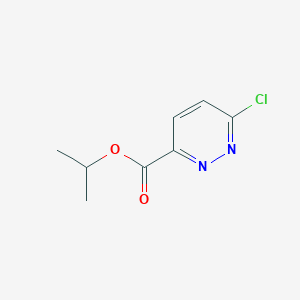
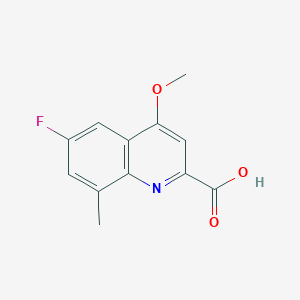
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
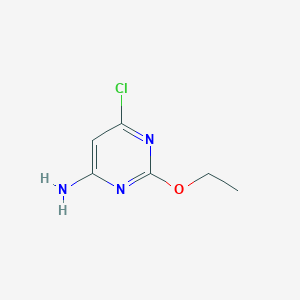
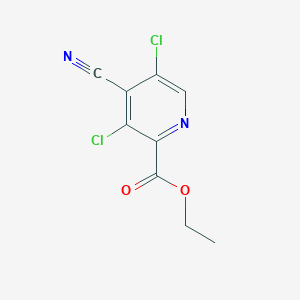
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
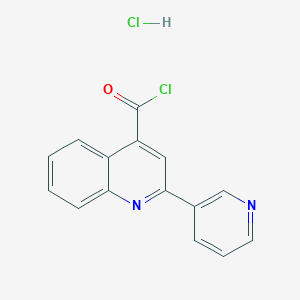
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)